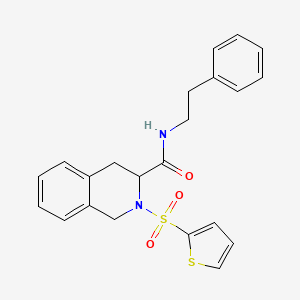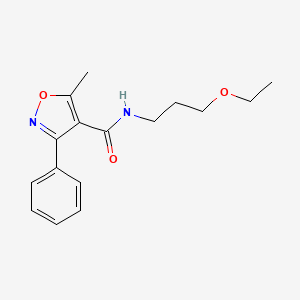![molecular formula C24H18BrNO2 B15028259 2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol](/img/structure/B15028259.png)
2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL is a complex organic compound with a unique structure that includes a quinoline core, a benzyloxy group, and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzyloxy group, and the bromination of the phenyl ring. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzyloxy Group: This step can be performed using a Williamson ether synthesis, where a phenol is reacted with benzyl chloride in the presence of a base.
Bromination of the Phenyl Ring: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1E)-2-[4-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL: Lacks the bromine atom on the phenyl ring.
2-[(1E)-2-[4-(METHOXY)PHENYL]ETHENYL]QUINOLIN-8-OL: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL is unique due to the presence of both the benzyloxy and bromophenyl groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H18BrNO2 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
2-[(E)-2-(3-bromo-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C24H18BrNO2/c25-21-15-17(10-14-23(21)28-16-18-5-2-1-3-6-18)9-12-20-13-11-19-7-4-8-22(27)24(19)26-20/h1-15,27H,16H2/b12-9+ |
Clé InChI |
XLWJHKGPGNSYSG-FMIVXFBMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15028186.png)
![2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028199.png)


![N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B15028217.png)
![methyl (2Z)-3-(furan-2-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoate](/img/structure/B15028224.png)
![methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028228.png)
![methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15028238.png)

![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028251.png)
![ethyl 2-{(4E)-4-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15028277.png)

![(2Z)-6-benzyl-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15028294.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15028299.png)
